molecular formula C9H10Cl2FN B3247436 rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans CAS No. 1820574-11-5

rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans

Cat. No. B3247436
CAS RN: 1820574-11-5
M. Wt: 222.08
InChI Key: PEXPJWWSZHZJSB-KPSHTFFOSA-N
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Description

Rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, commonly known as trans-CPF, is a chemical compound that has been extensively studied for its potential use in scientific research. Trans-CPF is a cyclopropane derivative that has been shown to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. In

Mechanism of Action

The exact mechanism of action of trans-CPF is not fully understood, but it is thought to involve the modulation of ion channels and neurotransmitter release. Trans-CPF has been shown to inhibit the release of dopamine and glutamate, which could be related to its effects on ion channels. Additionally, trans-CPF has been shown to inhibit the activity of the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
Trans-CPF has been shown to have a variety of biochemical and physiological effects. Studies have shown that trans-CPF can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in a variety of neurological processes. Additionally, trans-CPF has been shown to inhibit certain ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using trans-CPF in lab experiments is its well-established synthesis method, which allows for the production of high yields of the compound. Additionally, trans-CPF has been extensively studied, which means that there is a wealth of literature available on its potential uses and mechanisms of action. One limitation of using trans-CPF in lab experiments is that its effects on the nervous system are not fully understood, which could make it difficult to interpret results.

Future Directions

There are several potential future directions for research on trans-CPF. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, further research could be done to elucidate the exact mechanisms of action of trans-CPF, which could lead to the development of more effective treatments for these disorders. Finally, research could be done to explore the potential uses of trans-CPF in other areas of science, such as materials science and catalysis.

Scientific Research Applications

Trans-CPF has been studied extensively for its potential use in scientific research. One area of interest is its effect on neurotransmitter release. Studies have shown that trans-CPF can modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in a variety of neurological processes. Additionally, trans-CPF has been shown to inhibit certain ion channels, which could have implications for the treatment of diseases such as epilepsy and chronic pain.

properties

IUPAC Name

(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXPJWWSZHZJSB-KPSHTFFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807916-69-3
Record name rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
Reactant of Route 2
Reactant of Route 2
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
Reactant of Route 3
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
Reactant of Route 4
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
Reactant of Route 5
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
Reactant of Route 6
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans

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